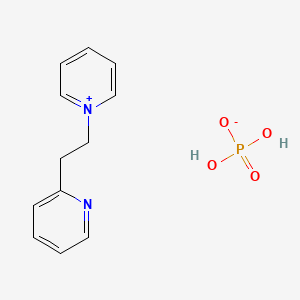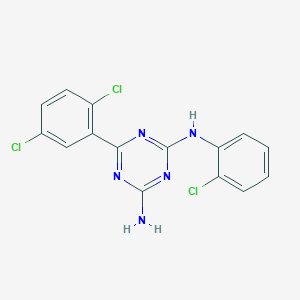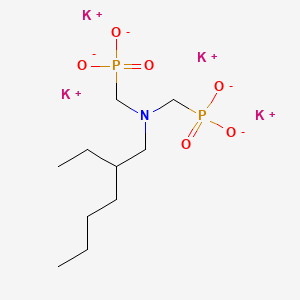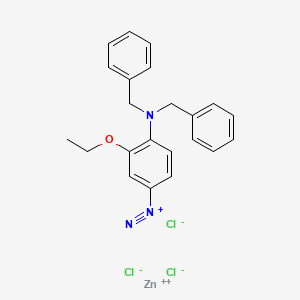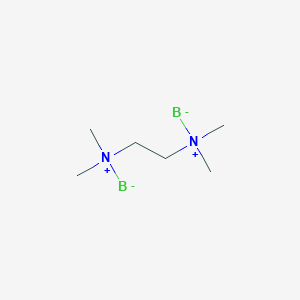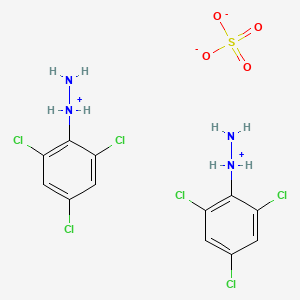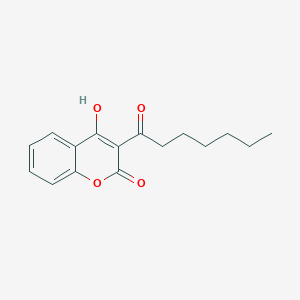
3-Heptanoyl-4-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptanoyl-4-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. It is characterized by the presence of a heptanoyl group at the third position and a hydroxy group at the fourth position of the chromen-2-one core structure. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanoyl-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-hydroxy-2H-chromen-2-one with heptanoic acid or its derivatives. One common method includes the use of heptanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Heptanoyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the heptanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Heptanoyl-4-oxo-2H-chromen-2-one.
Reduction: 3-Heptanol-4-hydroxy-2H-chromen-2-one.
Substitution: 3-Heptanoyl-4-alkoxy-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mecanismo De Acción
The biological activity of 3-Heptanoyl-4-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to the presence of the hydroxy group, which can scavenge free radicals. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). Additionally, its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspases .
Comparación Con Compuestos Similares
3-Heptanoyl-4-hydroxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
3-Acetyl-4-hydroxy-2H-chromen-2-one: Similar structure but with an acetyl group instead of a heptanoyl group. It exhibits different biological activities and physicochemical properties.
3-Cinnamoyl-4-hydroxy-2H-chromen-2-one: Contains a cinnamoyl group, known for its antimalarial activity.
3-Acetoacetyl-2H-chromen-2-one: Features an acetoacetyl group, used in the synthesis of various heterocyclic compounds
The uniqueness of this compound lies in its specific heptanoyl substitution, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
20924-68-9 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-heptanoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C16H18O4/c1-2-3-4-5-9-12(17)14-15(18)11-8-6-7-10-13(11)20-16(14)19/h6-8,10,18H,2-5,9H2,1H3 |
Clave InChI |
FGRHRQQUUCLZSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


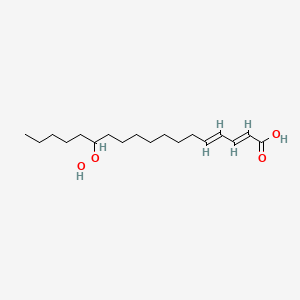
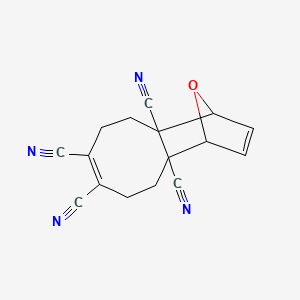
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
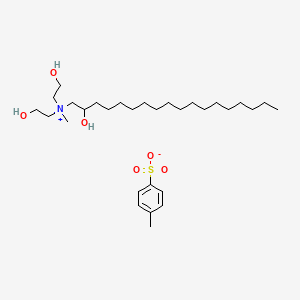
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
